molecular formula C17H20ClN3O7 B1201001 Meclofenoxatorotate CAS No. 27166-15-0

Meclofenoxatorotate

Cat. No.: B1201001
CAS No.: 27166-15-0
M. Wt: 413.8 g/mol
InChI Key: QEYRDJPHTHNWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meclofenoxatorotate is a research chemical and salt form of Meclofenoxate (Centrophenoxine), combining the nootropic agent with orotic acid. Its molecular formula is C17H20ClN3O7 . This compound is of significant interest in neuroscience research, particularly in studies related to cognitive function and neuroprotection. Preliminary research based on multi-omics analysis has repurposed its parent compound, Meclofenoxate Hydrochloride, as a potential treatment for Parkinson’s disease, where it was shown in models to prevent neuronal death, protect dopamine synthesis, and ameliorate motor deficits . The suggested mechanism of action for research purposes includes cholinergic enhancement, potentially acting as a precursor to the neurotransmitter acetylcholine, which is pivotal for memory and learning . It is also investigated for its antioxidative properties, helping to protect neurons from oxidative stress and reduce the accumulation of age-related cellular waste products like lipofuscin . Furthermore, it is studied for its potential to support brain energy metabolism by enhancing glucose uptake and ATP production . This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

27166-15-0

Molecular Formula

C17H20ClN3O7

Molecular Weight

413.8 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate;2,4-dioxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C12H16ClNO3.C5H4N2O4/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;8-3-1-2(4(9)10)6-5(11)7-3/h3-6H,7-9H2,1-2H3;1H,(H,9,10)(H2,6,7,8,11)

InChI Key

QEYRDJPHTHNWSP-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.C1=C(NC(=O)NC1=O)C(=O)O

Canonical SMILES

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.C1=C(NC(=O)NC1=O)C(=O)O

Other CAS No.

27166-15-0

Synonyms

meclofenoxatorotate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoate Family

Meclofenoxate Hydrochloride belongs to the broader benzoate ester family, which includes compounds with varying aliphatic or aromatic substituents. Key structural comparisons are outlined below:

Table 1: Structural and Regulatory Comparison of Selected Benzoates
Compound CAS # Substituents/Functional Groups Primary Applications
Meclofenoxate Hydrochloride 3685-84-5 (4-Chlorophenoxy)acetic acid ester, dimethylaminoethanol, HCl Nootropic, neuroprotection
Meclofenamic Acid 644-62-2 Anthranilic acid derivative, dichlorophenyl Anti-inflammatory, oncology research
Methyl Benzoate 93-58-3 Benzoic acid methyl ester Flavoring agent, solvent
Isopropyl Benzoate 939-48-0 Benzoic acid isopropyl ester Cosmetic emollient
cis-3-Hexenyl Benzoate 25152-85-6 Unsaturated aliphatic chain Fragrance industry

Key Observations :

  • Chlorophenoxy Group: Meclofenoxate and Meclofenamic Acid share a chlorophenoxy group, but their ester components differ significantly. Meclofenoxate’s dimethylaminoethanol ester likely enhances blood-brain barrier penetration, supporting its neuroactive role, whereas Meclofenamic Acid’s anthranilic acid structure favors cyclooxygenase (COX) inhibition .
  • Aliphatic vs. Aromatic Esters: Methyl and isopropyl benzoates lack bioactive substituents, limiting them to industrial roles. In contrast, Meclofenoxate’s complex esterification enables pharmacological activity .

Pharmacological and Therapeutic Profiles

Meclofenoxate Hydrochloride vs. Meclofenamic Acid
  • Meclofenoxate: Demonstrated efficacy in animal models for improving memory retention and reducing oxidative stress in neurodegenerative conditions.
  • Meclofenamic Acid: Primarily a non-steroidal anti-inflammatory drug (NSAID) with recent oncology applications. A 2022 study highlighted its role in restoring chemosensitivity in resistant cancer cells via TRPC5 channel inhibition .
Table 2: Pharmacokinetic Comparison
Parameter Meclofenoxate Hydrochloride Meclofenamic Acid
Half-life (hours) 2–3 8–12
Protein Binding (%) ~85 ~99
Primary Metabolism Hepatic ester hydrolysis CYP2C9 oxidation
CNS Penetration High Low

Mechanistic Divergence: While both compounds modulate cellular signaling, Meclofenoxate targets neuronal energy metabolism, whereas Meclofenamic Acid acts via COX and ion channel pathways .

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms of Meclofenoxatorotate, and how can they be systematically investigated in preclinical models?

  • Methodological Answer : Begin with in vitro assays (e.g., receptor binding studies, enzyme inhibition assays) to identify molecular targets. Validate findings using animal models (e.g., rodents for cognitive or neuroprotective studies). Ensure experimental designs follow the PICOT framework: P opulation (specific cell lines or animal strains), I ntervention (dosage and administration route), C omparison (placebo or active controls), O utcome (biomarkers like acetylcholinesterase activity), and T ime (acute vs. chronic exposure periods) . Use dose-response curves and statistical tools (ANOVA) to quantify efficacy.

Q. How should researchers design a controlled study to evaluate this compound’s efficacy in cognitive enhancement?

  • Methodological Answer : Implement a double-blind, randomized controlled trial (RCT) with stratification for confounding variables (e.g., age, baseline cognitive scores). Include placebo and active comparator arms (e.g., existing nootropics). Use validated cognitive assessment tools (e.g., Morris Water Maze for spatial memory) and standardize protocols to ensure reproducibility. Document deviations rigorously, as per guidelines for experimental reporting in pharmacology .

Q. What are the best practices for synthesizing and characterizing this compound in a laboratory setting?

  • Methodological Answer : Follow synthetic protocols from peer-reviewed literature, ensuring purity via HPLC or NMR. Characterize physicochemical properties (e.g., solubility, stability) under physiological conditions. For novel derivatives, provide spectral data and elemental analysis in supplementary materials. Cross-validate results with independent labs to confirm reproducibility .

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